[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine
Overview
Description
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H5F3N4O4 and a molecular weight of 266.13 g/mol . This compound is known for its unique structural features, which include nitro groups and a trifluoromethyl group attached to a phenyl ring. It is primarily used in scientific research and has various applications in fields such as organic synthesis, material science, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reaction with hydrazine. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylhydrazines. These products have various applications in organic synthesis and material science .
Scientific Research Applications
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: This compound shares similar structural features but has a phthalimide group instead of a hydrazine group.
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: This compound contains an imidazole ring, making it structurally distinct yet functionally similar.
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the nitro groups but retains the trifluoromethyl and hydrazine functionalities.
Uniqueness
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O4/c8-7(9,10)3-1-4(13(15)16)6(12-11)5(2-3)14(17)18/h1-2,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIRGVIGHJYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395982 | |
Record name | [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-68-8 | |
Record name | [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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